

# Fenebrutinib iminium ion formation pathway

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## Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

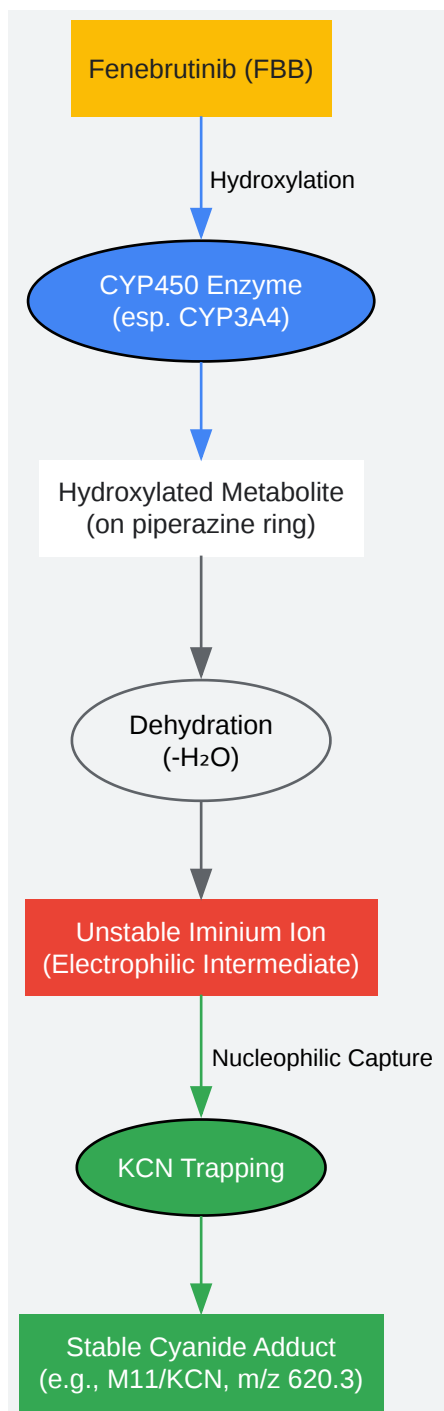
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## The Iminium Ion Bioactivation Pathway

The bioactivation of **fenebrutinib** to iminium ions is proposed to occur specifically on its piperazine ring. The pathway involves initial enzymatic hydroxylation, followed by dehydration to form unstable, electrophilic iminium intermediates. These reactive species were identified experimentally by trapping them with potassium cyanide (KCN) to form stable cyano-adducts for analysis [1] [2].

The diagram below illustrates this proposed bioactivation pathway.



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This pathway is part of a broader metabolic profile for **fenebrutinib**. The table below summarizes the different types of metabolites and reactive intermediates that have been characterized.

Metabolite/Adduct Type	Key Structural Feature Involved	Number Identified	Primary Trapping Agent
Phase I Metabolites [1] [2]	Piperazine ring, Pyridine ring, Oxetane ring	10	N/A
Iminium Ion Intermediates [1] [2]	Piperazine ring	4	Potassium Cyanide (KCN)
Aldehyde Intermediates [1] [2]	Hydroxymethyl group on Pyridine	6	Methoxylamine
Iminoquinone Intermediates [1] [2]	Pyridine ring	5	Glutathione (GSH)

## Experimental Protocol for Identification

The following methodology, based on the research, details how the iminium ion pathway was characterized in vitro [1] [2].

- **Step 1: In Silico Prediction**

- **Software:** StarDrop WhichP450 module.
- **Action:** The composite site lability (CSL) value for **fenebrutinib** was calculated to be **0.9917**, predicting it is highly susceptible to metabolism, primarily by the **CYP3A4** isoform. The piperazine ring was identified as a labile site.

- **Step 2: In Vitro Incubation**

- **System:** Rat Liver Microsomes (RLM).
- **Incubation Conditions:** **Fenebrutinib** was incubated with RLM in the presence of a NADPH-regenerating system to enable CYP450 activity.
- **Trapping Agent:** **Potassium cyanide (KCN, 1.0 mM)** was added to the incubation mixture to trap the transient iminium ions.

- **Step 3: Analysis and Characterization**

- **Technique:** Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS).

- **Process:** The stable cyanide-adducts formed were separated by LC and analyzed using MS<sup>3</sup> scanning. This multi-stage fragmentation allowed for the detailed structural characterization of the adducts, confirming their origin from the piperazine ring of **fenebrutinib**.

## Quantitative Metabolic Stability Data

Beyond reactive metabolite formation, **fenebrutinib** exhibits high metabolic lability, as shown by the following quantitative stability parameters from a separate UPLC-MS/MS study [3].

Metabolic Stability Parameter	Value
In vitro Half-life (T <sub>1/2</sub> )	13.93 minutes
Intrinsic Clearance (CL <sub>int</sub> )	58.21 mL/min/kg

This high clearance and short half-life indicate that **fenebrutinib** is rapidly metabolized in the liver [3], which is consistent with the extensive formation of metabolites and reactive intermediates.

## Clinical and Preclinical Context

- **Safety Profile:** The formation of 15 different reactive intermediates (including iminium ions, aldehydes, and iminoquinones) is proposed as a potential mechanistic explanation for **fenebrutinib**'s observed adverse effects, such as elevated liver enzymes (alanine aminotransferase elevation) [1] [3]. It is important to note that recent Phase III clinical results from November 2025 report that "liver safety was consistent with previous **fenebrutinib** studies," suggesting this toxicity is manageable [4] [5].
- **Mechanism of Action:** **Fenebrutinib** is an investigational, reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. It is brain-penetrant and designed to inhibit both B-cell and microglial activation, which is relevant for treating multiple sclerosis (MS) [4] [6]. Its high metabolic lability is a distinct pharmacokinetic consideration from its primary therapeutic mechanism.

- **Recent Clinical Status:** As of late 2025, **fenebrutinib** has reported positive Phase III results in both relapsing and primary progressive MS. Regulatory submissions are anticipated after the readout of a second Phase III RMS study in the first half of 2026 [4] [5].

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## References

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